Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate

Description

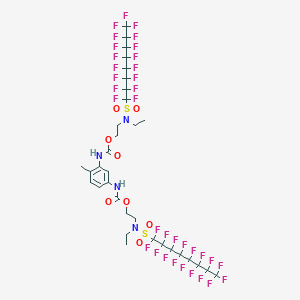

Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate is a fluorinated carbamate derivative characterized by a 4-methyl-1,3-phenylene core linked to two ethyl groups, each substituted with a heptadecafluorooctylsulfonylamino moiety. This compound’s structure confers exceptional hydrophobicity, chemical resistance, and thermal stability due to the perfluorinated alkyl chains and carbamate functional groups. It is primarily utilized in high-performance coatings, surfactants, and specialty polymers where resistance to harsh environments is critical .

Properties

IUPAC Name |

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl N-[3-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethoxycarbonylamino]-4-methylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26F34N4O8S2/c1-4-70(80(74,75)32(64,65)28(54,55)24(46,47)20(38,39)18(34,35)22(42,43)26(50,51)30(58,59)60)8-10-78-16(72)68-14-7-6-13(3)15(12-14)69-17(73)79-11-9-71(5-2)81(76,77)33(66,67)29(56,57)25(48,49)21(40,41)19(36,37)23(44,45)27(52,53)31(61,62)63/h6-7,12H,4-5,8-11H2,1-3H3,(H,68,72)(H,69,73) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFCBMSUHQFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26F34N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066673 | |

| Record name | Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21055-88-9 | |

| Record name | Carbamic acid, N,N′-(4-methyl-1,3-phenylene)bis-, C,C′-bis[2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21055-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N,N'-(4-methyl-1,3-phenylene)bis-, C,C'-bis(2-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N,N'-(4-methyl-1,3-phenylene)bis-, C,C'-bis[2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-[ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl] (4-methyl-1,3-phenylene)biscarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl)(4-methyl-1,3-phenylene)biscarbamate, with the CAS number 21055-88-9, is a complex organic compound belonging to the class of perfluoroalkyl substances (PFAS). This compound exhibits unique chemical properties due to its fluorinated alkyl chains and sulfonamide functional groups, which influence its biological activity. Understanding its biological effects is crucial for assessing potential health risks and environmental impacts.

The molecular formula of this compound is , with a molar mass of approximately 1316.66 g/mol. Its structure includes multiple functional groups that contribute to its stability and solubility in various solvents, making it suitable for applications in coatings and surfactants.

| Property | Value |

|---|---|

| Molecular Formula | C33H26F34N4O8S2 |

| Molar Mass | 1316.66 g/mol |

| CAS Number | 21055-88-9 |

| EINECS Number | 244-181-6 |

Toxicological Studies

Research indicates that compounds similar to biscarbamate derivatives can exhibit various toxicological effects. For instance, studies have shown that PFAS can lead to liver damage, hormonal disruptions, and reproductive toxicity. A notable study reported significant histopathological effects in the liver and increased incidences of thyroid follicular adenoma in male subjects exposed to related PFAS compounds at specific dosages (Covance Laboratories, Inc., 2001) .

Genotoxicity

Genotoxicity assessments have demonstrated that biscarbamate compounds do not induce significant genotoxic effects in vivo. For example, tests conducted on mice indicated negative results for bone marrow micronucleus formation at high doses (950 mg/kg-bw and 2200 mg/kg-bw) . This suggests that while these compounds may be toxic at certain levels, they do not appear to cause direct DNA damage.

Endocrine Disruption

The endocrine-disrupting potential of bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl)(4-methyl-1,3-phenylene)biscarbamate has not been extensively studied; however, given the known effects of other PFAS on hormone levels and reproductive health, further investigation is warranted.

Case Studies

- Liver Toxicity : In a chronic exposure study involving PFAS compounds similar to biscarbamate derivatives, researchers observed elevated liver enzymes and histopathological changes in treated animals compared to controls. These findings highlight the potential hepatotoxicity associated with long-term exposure to such chemicals .

- Reproductive Health : A study focusing on reproductive outcomes in animals exposed to PFAS indicated alterations in reproductive hormone levels and reduced fertility rates. This underscores the need for caution when using these compounds in consumer products .

Environmental Impact

The persistence of PFAS in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl)(4-methyl-1,3-phenylene)biscarbamate is likely to exhibit similar persistence due to its fluorinated structure.

Scientific Research Applications

Scientific Research Applications

- Chemical Intermediate :

- Surface Treatment Agents :

- Environmental Studies :

- Biomedical Applications :

Case Study 1: Surface Coatings

A study demonstrated the effectiveness of bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl)(4-methyl-1,3-phenylene)biscarbamate in creating hydrophobic surfaces on textiles. The treated fabrics exhibited significant water repellency compared to untreated samples, indicating its potential for enhancing the durability and functionality of outdoor clothing.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental agencies assessed the compound's role as a precursor to PFOS. The findings highlighted the need for regulatory measures concerning its use in industrial applications due to its persistence in the environment and potential health risks associated with PFOS accumulation .

Comparison with Similar Compounds

Structural Analogues with Modified Fluorinated Chains

Compound A: Bis(2-(ethyl((perfluorohexyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate

- Key Difference : Replaces the heptadecafluorooctyl (C8F17) chain with a shorter perfluorohexyl (C6F13) group.

- Impact :

Compound B: Bis(2-(methyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate

- Key Difference : Substitutes ethyl groups with methyl groups.

- Impact :

- Reduced steric hindrance improves reactivity in polymer crosslinking.

- Lower hydrophobicity (contact angle: 110° vs. 135° for the target compound).

Non-Fluorinated Carbamate Analogues

Compound C: Bis(2-(ethyl((octyl)sulphonyl)amino)ethyl) (4-methyl-1,3-phenylene)biscarbamate

- Key Difference : Replaces heptadecafluorooctyl with a hydrocarbon (C8H17) chain.

- Impact: Significantly lower chemical resistance (degradation in acidic media within 24 hours vs. Biodegradability increases (60% degradation in 30 days vs. <5% for fluorinated analogues).

Aromatic Core Variants

Compound D: Bis(2-(ethyl((heptadecafluorooctyl)sulphonyl)amino)ethyl) (1,3-phenylene)biscarbamate

- Key Difference : Lacks the 4-methyl substituent on the phenylene core.

- Impact :

- Reduced crystallinity, leading to softer polymer matrices.

- Lower glass transition temperature (Tg: 75°C vs. 95°C for the target compound).

Comparative Data Table

| Property | Target Compound | Compound A (C6F13) | Compound C (C8H17) | Compound D (No CH3) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~1,450 | ~1,200 | ~950 | ~1,400 |

| Thermal Decomposition (°C) | 320 | 280 | 220 | 310 |

| Water Contact Angle (°) | 135 | 125 | 85 | 130 |

| Solubility in THF | Moderate | High | Very High | Moderate |

| Environmental Persistence | High (PFAS-related concerns) | Moderate | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated sulfonamide intermediates followed by carbamate coupling. Key steps include nucleophilic substitution for sulfonamide formation and carbamate linkage via phosgene or carbonyldiimidazole reagents. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate buffer, pH 4.6) . Structural confirmation employs and NMR, FTIR (for carbamate C=O and sulfonamide S=O stretches), and mass spectrometry.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing its structural integrity?

- Methodological Answer :

- Spectroscopy : NMR is essential for tracking fluorinated chains, while NMR identifies carbamate and aromatic moieties. FTIR confirms functional groups (e.g., 1700–1750 cm for carbamates).

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (254 nm) using a methanol-buffer mobile phase (65:35 ratio) ensures purity assessment. System suitability tests (e.g., tailing factor <2.0) are critical for reproducibility .

Advanced Research Questions

Q. How can experimental designs evaluate the compound’s environmental persistence, particularly its degradation under atmospheric conditions?

- Methodological Answer : Controlled chamber studies simulate atmospheric conditions (e.g., UV irradiation, humidity) to monitor degradation products via LC-MS/MS. Key parameters include half-life determination and identification of perfluorinated byproducts. Heterogeneous reactions with ozone or hydroxyl radicals should be quantified using gas chromatography-mass spectrometry (GC-MS). Data contradictions (e.g., variable degradation rates) require standardization of light intensity and humidity controls .

Q. What advanced methodologies resolve contradictions in membrane permeability studies involving this compound?

- Methodological Answer : Use artificial lipid bilayers (e.g., POPC liposomes) with fluorescence anisotropy to assess membrane insertion. Surface plasmon resonance (SPR) quantifies binding kinetics to membrane proteins. Contradictions in permeability data often arise from solvent polarity or lipid composition variations; standardized protocols (e.g., fixed lipid-to-compound ratios) and triplicate trials are recommended. Cross-validation with molecular dynamics simulations (e.g., CHARMM force fields) clarifies partitioning behavior .

Q. How can computational modeling predict the compound’s stability in novel solvent systems?

- Methodological Answer : Density Functional Theory (DFT) calculates solvation free energies in solvents like hexafluoroisopropanol or supercritical CO. Pair with experimental solubility tests using shake-flask methods and HPLC quantification. Discrepancies between predicted and observed stability may require recalibrating solvation models with empirical activity coefficients .

Q. What strategies optimize the compound’s application in membrane-based separation technologies?

- Methodological Answer : Fabricate mixed-matrix membranes (e.g., polyimide matrices) and test gas permeation (e.g., CO/CH) using a constant-volume apparatus. Advanced characterization involves positron annihilation lifetime spectroscopy (PALS) to measure free-volume cavities. Contradictions in selectivity data are addressed by normalizing measurements to membrane thickness and temperature .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in thermal stability data obtained via TGA and DSC?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) must be performed under identical purge gases (e.g., N vs. air). For fluorinated compounds, oxidative degradation in air may lower observed decomposition temperatures. Normalize heating rates (e.g., 10°C/min) and validate with evolved gas analysis (EGA-MS) to identify volatile fragments .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC values. Bootstrap resampling (10,000 iterations) quantifies confidence intervals. Contradictions from outlier data points require Grubbs’ test exclusion criteria and validation via alternative assays (e.g., zebrafish embryo toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.